N,6-bis(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
“N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” is a synthetic compound that belongs to the class of triazolothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiadiazine derivatives typically involves the cyclization of appropriate hydrazides with thiocarbonyl compounds. The specific synthetic route for “N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” would involve:
Starting Materials: Appropriate hydrazides and thiocarbonyl compounds.
Reaction Conditions: Cyclization reactions often require acidic or basic conditions, elevated temperatures, and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions could target the triazole or thiadiazine rings.
Substitution: Substitution reactions may occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenation or nitration reagents could be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazolothiadiazine derivatives may serve as catalysts in various organic reactions.
Material Science: These compounds could be used in the development of new materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to inhibit bacterial and fungal growth.
Anticancer Agents: Research may explore their potential as anticancer agents by targeting specific cellular pathways.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Pharmaceuticals: Development of new drugs with specific therapeutic effects.
Mechanism of Action
The mechanism of action for “N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazine Derivatives: Other compounds in this class with similar structures and potential biological activities.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups that may exhibit similar chemical reactivity and biological effects.
Uniqueness
The uniqueness of “N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H19F2N5O2S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N,6-bis(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H19F2N5O2S/c25-16-8-6-15(7-9-16)21-22(23(32)27-18-12-10-17(26)11-13-18)34-24-29-28-20(31(24)30-21)14-33-19-4-2-1-3-5-19/h1-13,21-22,30H,14H2,(H,27,32) |
InChI Key |
BBTXXKHLYPXEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2NC(C(S3)C(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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